molecular formula C8H10N4 B15200932 3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine

3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine

Cat. No.: B15200932
M. Wt: 162.19 g/mol
InChI Key: WWUGKOLGSUDBMY-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . This method provides moderate to good yields and is advantageous due to its operational simplicity and mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, potentially involving continuous flow reactors and optimized catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine, particularly in medicinal applications, involves the inhibition of specific molecular targets such as CDK2. By binding to the active site of CDK2, this compound can interfere with the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of cell cycle progression and induction of programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable scaffold for developing targeted therapies and novel materials.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine

InChI

InChI=1S/C8H10N4/c1-4-3-6(9)8-7(10-4)5(2)11-12-8/h3H,1-2H3,(H2,9,10)(H,11,12)

InChI Key

WWUGKOLGSUDBMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(NN=C2C(=C1)N)C

Origin of Product

United States

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